2,3,4,5-Tetrahydro-2-methyl-

Description

Structure

3D Structure

Properties

IUPAC Name |

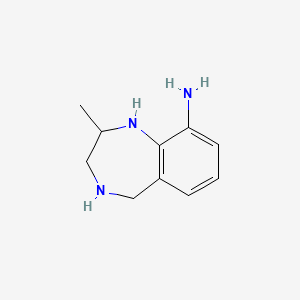

2-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-9-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-7-5-12-6-8-3-2-4-9(11)10(8)13-7/h2-4,7,12-13H,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJHPHBADBLSHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=C(N1)C(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435242 | |

| Record name | 2,3,4,5-Tetrahydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026649-65-9 | |

| Record name | 2,3,4,5-Tetrahydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Heterocyclic Chemistry Research

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to organic chemistry and pharmacology. openmedicinalchemistryjournal.com While aromatic heterocycles have been extensively studied, their saturated and partially saturated counterparts, such as those containing the 2,3,4,5-tetrahydro-2-methyl- moiety, are gaining increasing attention. This is because the introduction of sp3-hybridized centers transforms the planar, rigid structure of an aromatic ring into a more complex three-dimensional arrangement. conicet.gov.ar

The "2,3,4,5-tetrahydro" portion of the name indicates a high degree of saturation, which imparts flexibility to the heterocyclic ring. The "2-methyl-" substituent, a small yet influential alkyl group, plays a critical role in fine-tuning the molecule's properties. nih.govjuniperpublishers.com This so-called "magic methyl" effect can profoundly influence a compound's biological activity, selectivity, and pharmacokinetic profile. juniperpublishers.comresearchgate.net The methyl group can affect the molecule's conformation, provide crucial hydrophobic interactions with biological targets, and block metabolic pathways, thereby increasing the compound's stability and duration of action. nih.govjuniperpublishers.com

Significance of the 2,3,4,5 Tetrahydro 2 Methyl Moiety in Molecular Design and Synthesis

The 2,3,4,5-tetrahydro-2-methyl- scaffold is a key building block in the synthesis of a wide array of organic molecules, particularly those with potential therapeutic applications. Its presence in a molecule can significantly impact its physical and biological properties.

Stereoselective Synthesis: The synthesis of heterocycles containing the 2,3,4,5-tetrahydro-2-methyl- moiety often requires stereoselective methods to control the spatial arrangement of the methyl group. researchgate.net The orientation of the methyl group, whether axial or equatorial, can dramatically alter the molecule's shape and its ability to interact with biological targets. nih.govcdnsciencepub.com For instance, in piperidine-based structures, the conformational preference of the 2-methyl group is a subject of detailed study. nih.govrsc.orgrsc.org Researchers have developed various synthetic strategies, including alkylative ring expansions and tandem reactions, to achieve the desired stereochemistry. conicet.gov.arresearchgate.netacs.org

Influence on Biological Activity: The addition of a methyl group can lead to a substantial increase in a molecule's binding affinity and potency. juniperpublishers.comnih.gov This can be due to favorable hydrophobic interactions within a protein's binding pocket or by displacing water molecules. nih.govresearchgate.net For example, studies on muscarinic agonists have shown that derivatives of 1,2,5,6-tetrahydropyridine can have high activity and selectivity for specific receptor subtypes, which is crucial for treating neurological disorders. nih.gov Similarly, in the development of antifungal agents, the presence and nature of alkyl substituents on a tetrahydropyridine (B1245486) ring have been shown to be critical for their activity. acs.orgnih.gov

Data on the "Magic Methyl" Effect:

| Compound Series | Effect of Methylation | Fold Increase in Activity | Reference |

| p38α MAP Kinase Inhibitors | Addition of a methyl group | >200 | nih.gov |

| CB2R Agonists | Addition of a methyl group | 50 | nih.gov |

This table illustrates the significant impact a single methyl group can have on the biological activity of a molecule.

Mechanistic Insights into the Reactivity and Molecular Interactions of 2,3,4,5 Tetrahydro 2 Methyl Scaffolds

Chemical Reactivity of Nitrogen-Containing Heterocycles: Electrophilic and Nucleophilic Processes

The chemical behavior of heterocyclic scaffolds containing the 2,3,4,5-tetrahydro-2-methyl- moiety is largely governed by the presence and electronic environment of the nitrogen atoms within the ring system. The reactivity of these compounds involves both electrophilic and nucleophilic processes, dictated by factors such as nitrogen hybridization and the nature of adjacent substituents.

In structures like 2,2,4-Trimethyl-5-(4-tolylsulfonyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, the hybridization of the nitrogen atoms plays a critical role. One nitrogen atom can exhibit sp³ hybridization, while another in the same ring may be sp² hybridized. nih.gov The sp³ hybridized nitrogen, with its lone pair of electrons, behaves as a nucleophile and a base, capable of donating a proton to form intermolecular hydrogen bonds. nih.gov This nucleophilic character is exploited in synthetic procedures, such as the N-alkylation of 2,4-dimethylaniline with ethyl 4-bromobutyrate, a key step in the synthesis of a 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivative. researchgate.net

The synthesis of these scaffolds often involves multi-step processes that highlight their reactivity. For instance, the formation of a methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate involves an intramolecular Friedel-Crafts reaction, an electrophilic aromatic substitution, to achieve cyclization. researchgate.net Similarly, the synthesis of 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin utilizes a reductive cyclization of a γ-nitrohexanonepyrrole precursor. nih.gov

The methyl group itself, a defining feature of the scaffold, is generally unreactive. wikipedia.org However, its reactivity can be enhanced when it is located in a benzylic or allylic position, making it susceptible to reactions such as photochemical chlorination. wikipedia.org

Elucidation of Molecular Target Interactions and Binding Dynamics within Biological Systems

The biological effects of molecules containing the 2,3,4,5-tetrahydro-2-methyl- scaffold are predicated on their specific interactions with molecular targets. These interactions are non-covalent and include hydrogen bonding and π-stacking, which collectively determine the binding affinity and selectivity of the compound.

Crystallographic studies provide precise insights into these binding dynamics. An analysis of a 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine derivative revealed that its crystal packing is controlled by a network of intermolecular and intramolecular interactions. nih.gov These include hydrogen bonds and carbon-hydrogen-pi (C-H···π) interactions, which are fundamental to how these molecules bind to the active sites of proteins and other biological macromolecules. nih.gov

| Interaction Type | Description | Significance |

|---|---|---|

| N-H···O Hydrogen Bond | The N1 atom donates a proton to an oxygen atom of an adjacent molecule. | Forms a one-dimensional chain, contributing to crystal lattice stability. |

| C-H···O Hydrogen Bond | A methyl group hydrogen interacts with a sulfonyl oxygen atom. | Connects molecules into a separate one-dimensional chain. |

| C-H···π Interaction | An intramolecular interaction between a methyl group hydrogen and the centroid of the toluenesulfonyl ring. | Contributes to the specific conformation of the molecule. |

Derivatives of these scaffolds have been shown to interact with specific biological targets. For example, certain 1,2,4-triazine (B1199460) compounds exhibit benzodiazepine receptor inhibitory activity. researchgate.net In another example, monastrol, a molecule based on the tetrahydropyrimidine scaffold, acts as an inhibitor of kinesin-5, a motor protein essential for cell division. nih.gov

Investigation of Intracellular Pathway Modulations, including Nuclear Receptor Antagonism and Epigenetic Enzyme Inhibition

By interacting with specific molecular targets, compounds featuring the 2,3,4,5-tetrahydro-2-methyl- scaffold can modulate various intracellular signaling pathways, leading to a range of pharmacological effects. These heterocycles are known to possess broad biological activity profiles, including antimicrobial, anticancer, and antiviral properties. nih.gov

The anticancer activity of certain tetrahydropyrimidine (THPM) derivatives has been a subject of significant investigation. Studies on their mechanism of action reveal that these compounds can influence the cell cycle and induce apoptosis (programmed cell death) in tumor cell lines. nih.gov For example, specific THPMs have demonstrated potent cytotoxic activity against HeLa (cervical cancer), K562 (leukemia), and MDA-MB-231 (breast cancer) cell lines. nih.gov This suggests that these molecules interfere with pathways critical for cancer cell proliferation and survival.

Similarly, 1,2,4-triazine derivatives have been reported to possess a wide spectrum of biological activities, including anticonvulsant, neuroprotective, sedative, and anxiolytic properties. researchgate.net These effects are indicative of modulation of neuronal signaling pathways within the central nervous system. While the precise mechanisms, such as direct nuclear receptor antagonism or epigenetic enzyme inhibition, are subjects of ongoing research, the observed physiological responses confirm the potent ability of these scaffolds to modulate complex intracellular cascades.

Structure-Mechanism Relationship Studies through Chemical Modifications

Structure-mechanism and structure-activity relationship (SAR) studies are vital for optimizing the therapeutic potential of these heterocyclic scaffolds. By systematically modifying their chemical structure and evaluating the resulting changes in biological activity, researchers can identify key structural features required for potency and selectivity.

A study involving eleven novel tetrahydropyrimidines (THPMs) synthesized via the Biginelli reaction demonstrated clear SAR trends. nih.gov Different substituents on the THPM core resulted in significant variations in their antimicrobial and anticancer activities. For instance, compounds 4b and 4k were identified as having the most promising antitumor activity against HeLa cell lines, while other analogues (4e, 4f, and 4k) displayed the best antifungal activity. nih.gov

| Compound Class | Observed Activity | Most Active Compounds |

|---|---|---|

| Antimicrobial | Antibacterial | 4a, 4b, 4d |

| Antifungal | 4e, 4f, 4k | |

| Anticancer (vs. HeLa) | Cytotoxic | 4b, 4k |

| α-Glucosidase Inhibition | Inhibitory | 4g |

Similar approaches have been applied to 1,2,4-triazine systems. The synthesis of a series of Mannich bases and their subsequent coordination with metal ions (Ag, Cu, La) produced compounds with varying antihypertensive and diuretic activities. researchgate.net Notably, some of the metal complexes exhibited more potent effects than the parent organic ligands, illustrating how chemical modification through complexation can dramatically enhance biological function. researchgate.net The preparation of various analogues of benzo[b]azepine derivatives further underscores the common strategy of exploring chemical space around a core scaffold to understand structure-mechanism relationships. researchgate.net

Computational and Theoretical Investigations of 2,3,4,5 Tetrahydro 2 Methyl Chemical Entities

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques in structure-based drug design, offering a window into the specific interactions between a small molecule (ligand) and its biological target, typically a protein or nucleic acid. nih.gov Docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of action. nih.gov MD simulations then extend this static picture, modeling the dynamic evolution of the ligand-receptor complex over time to assess its stability and conformational changes.

Research involving scaffolds containing tetrahydro-moieties frequently employs these methods to identify and optimize inhibitors for various disease targets. For instance, in the search for inhibitors of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2), a metabolic enzyme implicated in cancer, structure-based computational approaches have been utilized. nih.gov In one such study, natural products were screened against an allosteric binding site on the MTHFD2 protein. nih.gov A candidate compound featuring a 2-methyl-tetrahydrofuran-2-yl-methanol moiety demonstrated significant interactions, forming hydrogen bonds with key amino acid residues like Glu141, Arg142, and Asn204. nih.gov

The general workflow for such an investigation involves several critical steps:

Receptor Preparation: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, removing crystallographic water molecules, and assigning correct atom types. nih.gov

Ligand Preparation: The 3D conformations of the ligands, such as derivatives of the 2,3,4,5-tetrahydro-2-methyl- scaffold, are generated and optimized to ensure they are energetically favorable. nih.gov

Docking Simulation: Using software like AutoDock or LeadIT, the ligands are docked into the defined binding site of the receptor. nih.govnih.gov The program explores various poses and scores them based on a function that estimates binding affinity. nih.gov

Analysis of Interactions: The resulting docked poses are analyzed to identify crucial interactions, such as hydrogen bonds, hydrophobic contacts, and π–π stacking, which contribute to the stability of the complex.

MD simulations further refine these findings. By simulating the movement of every atom in the ligand-receptor complex over nanoseconds, researchers can confirm the stability of the predicted binding pose and calculate binding free energies more accurately using methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA). nih.govscispace.com

| Ligand Derivative | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues | Number of H-Bonds |

|---|---|---|---|---|

| Scaffold-A | -9.8 | 50 nM | LYS78, GLU95, LEU150 | 3 |

| Scaffold-B | -9.2 | 120 nM | LYS78, TYR93, LEU150 | 2 |

| Scaffold-C | -8.5 | 450 nM | GLU95, ASP165 | 2 |

| Scaffold-D | -7.9 | 1.2 µM | LYS78, ASP165 | 1 |

Quantum Chemical Characterization of Electronic Properties and Reactivity

Quantum chemistry calculations, particularly those using Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, stability, and reactivity of molecules. mdpi.com These methods are used to calculate a wide range of molecular descriptors that are not accessible through classical molecular mechanics, such as orbital energies, electrostatic potential, and bond orders.

For heterocyclic systems, including derivatives of tetrahydro-scaffolds like 4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carbaldehyde, computational studies can complement experimental data from techniques like X-ray crystallography. nih.gov DFT can be used to optimize the molecular geometry in the gas phase and calculate vibrational frequencies, which can then be compared with experimental FT-IR spectra. researchgate.netresearchgate.net

Key electronic properties derived from quantum chemical calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and polarizability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic (positive potential) and nucleophilic (negative potential) regions. This is invaluable for predicting how a molecule will interact with biological receptors or other reactants.

Global Reactivity Descriptors: Parameters such as chemical potential, hardness, softness, and electrophilicity index can be calculated from HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. researchgate.net

These theoretical calculations are instrumental in structure-activity relationship (SAR) studies. By correlating these computed descriptors with experimentally observed biological activity, researchers can build predictive models to guide the synthesis of new derivatives with enhanced properties. For example, a lower HOMO-LUMO gap might suggest higher reactivity, which could be desirable for certain applications.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -652.123 |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | -1.23 |

| HOMO-LUMO Gap (eV) | 5.22 |

| Dipole Moment (Debye) | 3.14 |

De Novo Design and Virtual Screening Applications for Novel Derivatives

While molecular docking focuses on fitting known or similar ligands into a target, de novo design and virtual screening are methods used to explore vast chemical spaces to discover entirely new molecules. nih.govyoutube.com

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This process acts as a filter, narrowing down millions of potential candidates to a manageable number for experimental testing. For scaffolds like tetrahydro-quinolines, virtual screening has been successfully used to identify novel activators of pyruvate (B1213749) kinase isozyme M2 (PKM2), a target in cancer therapy. researchgate.net The process typically involves a hierarchical approach:

Database Preparation: A large database of compounds (e.g., ZINC, ChemDiv) is selected. researchgate.netmdpi.com

Filtering: Compounds are first filtered based on physicochemical properties, such as Lipinski's rule of five, to ensure drug-likeness. mdpi.com

High-Throughput Docking: The remaining compounds are subjected to rapid, less computationally intensive docking calculations (e.g., Glide SP). mdpi.com

Refined Docking: The top-scoring hits from the initial screen are then re-docked using more accurate, but slower, methods (e.g., Glide XP) to reduce false positives. mdpi.com

Post-Processing: The final candidates are often subjected to further analysis, such as MD simulations or binding free energy calculations, before being selected for synthesis and biological evaluation. scispace.com

De novo design , on the other hand, involves building novel molecules from scratch, piece by piece, directly within the binding site of the target receptor. nih.gov Algorithms for de novo design can generate structures with optimal shape and chemical complementarity to the target, often producing chemical entities that are not present in existing databases. A scaffold like "2,3,4,5-Tetrahydro-2-methyl-" could serve as a starting fragment or a core template upon which new functional groups are added to enhance binding affinity and specificity.

These discovery-oriented computational methods are powerful engines for innovation, enabling the design of next-generation molecules with tailored properties for specific therapeutic challenges.

| Screening Stage | Number of Compounds | Criteria / Method |

|---|---|---|

| Initial Database | 2,000,000 | Commercial Compound Library |

| Drug-Likeness Filter | 1,250,000 | Lipinski's Rule of Five |

| High-Throughput Docking | 50,000 | Docking Score > -7.0 kcal/mol |

| Precision Docking | 1,000 | Refined Scoring Function & Visual Inspection |

| Final Hits for Assay | 50 | Binding Free Energy Calculation & Clustering |

Advanced Analytical Methodologies for Research on 2,3,4,5 Tetrahydro 2 Methyl Compounds

Spectroscopic Techniques in Structural Confirmation and Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS))

Spectroscopic methods are fundamental tools for elucidating the molecular structure of 2,3,4,5-tetrahydro-2-methyl- derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) is used to determine the connectivity and chemical environment of atoms. Both ¹H and ¹³C NMR are employed to piece together the molecular puzzle. For instance, in N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines, variable temperature ¹H NMR spectra show two distinct mirror-image conformations, indicating a dynamic chair-to-chair interconversion of the benzazepine ring. researchgate.netrsc.org The assignment of proton and carbon signals is often confirmed using two-dimensional NMR experiments such as ¹H–¹H COSY and ¹H–¹¹³C COSY. rsc.org

Key NMR Data for Tetrahydro- Compounds:

| Compound Class | Nucleus | Typical Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|---|

| Tetrahydroquinolines | ¹H | Varies by position | Methyl group substitution significantly affects the spectrum. cdnsciencepub.com |

| 2-Methyltetrahydrofuran (B130290) | ¹H | 1.2-4.0 | The spectrum is available in databases like SpectraBase. spectrabase.com |

Mass Spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. researchgate.netyoutube.com For 2,3,4,5-tetrahydro-2-methyl- compounds, MS provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. The mass spectra of 1,2,3,4-tetrahydroquinoline (B108954) and its methyl-substituted derivatives show characteristic fragment ions. cdnsciencepub.com For example, 2- and 4-methyl-1,2,3,4-tetrahydroquinolines exhibit an intense M-15 peak, corresponding to the loss of the methyl group. cdnsciencepub.com In contrast, the 3-methyl isomer shows a significant M-29 peak. cdnsciencepub.com The fragmentation of tetrahydrofolate vitamers has also been studied using techniques like LC-QTOFMS, which allows for the analysis of isotopologue distributions. scienceopen.com

Common Mass Spectral Fragments for Substituted Tetrahydroquinolines: cdnsciencepub.com

| Isomer | Characteristic Fragment Ion | Description |

|---|---|---|

| 2-methyl-1,2,3,4-tetrahydroquinoline | M-15 | Loss of a methyl group |

| 3-methyl-1,2,3,4-tetrahydroquinoline | M-29 | Loss of an ethyl group |

Chromatographic Separations for Compound Purification and Advanced Analysis (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, purification, and quantitative analysis of 2,3,4,5-tetrahydro-2-methyl- compounds from complex mixtures. The method's versatility allows for both analytical-scale and preparative-scale separations.

The choice between normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) chromatography is crucial for achieving optimal separation. For instance, in the separation of diastereomers of N-acyl-1-methyl-1,2,3,4-tetrahydro-β-carbolines, NP-HPLC proved to be more efficient than RP-HPLC. researchgate.net An HPLC-MS/MS based method has been developed for the determination of a thiazolidine (B150603) derivative, 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid, in human plasma, demonstrating the technique's applicability in complex biological matrices. nih.gov This method utilizes gradient elution with a mobile phase consisting of water and acetonitrile (B52724) with 0.1% formic acid. nih.gov Solvents such as 2-methyltetrahydrofuran are also used in HPLC applications. dutscher.com

Example of HPLC Conditions for Analysis: nih.gov

| Parameter | Condition |

|---|---|

| Technique | HPLC-MS/MS |

| Column | C18 |

| Mobile Phase A | Water:ACN (95:5, v/v) with 0.1% formic acid |

| Mobile Phase B | Water:ACN (5:95, v/v) with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Temperature | 20 °C |

Advanced X-ray Diffraction for Solid-State Structure Determination and Absolute Stereochemistry

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique provides unequivocal proof of a compound's structure, including bond lengths, bond angles, and absolute stereochemistry.

The crystal structure of several compounds containing a tetrahydro- moiety has been resolved. For example, the analysis of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b] nih.govthieme-connect.dediazepine (B8756704) hemihydrate revealed that the diazepine ring adopts a chair conformation. nih.gov In another study, the crystal structure of a thymidine (B127349) derivative, 2-({3-[(2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-2,3,4,5-tetrahydrofuran-2-yl]-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl}methyl)isoindoline-1,3-dione, was determined, confirming its absolute configuration which was known from the synthesis. researchgate.net The analysis provides detailed information on intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. nih.govresearchgate.net

Illustrative Crystallographic Data:

| Compound | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b] nih.govthieme-connect.dediazepine hemihydrate nih.gov | Monoclinic | P2₁/c | Diazepine ring in a chair conformation |

| 2-({3-[(2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-2,3,4,5-tetrahydrofuran-2-yl]-5-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-1-yl}methyl)isoindoline-1,3-dione researchgate.net | Monoclinic | P2₁ | Intermolecular O—H⋯O hydrogen bonding observed |

Future Research Directions and Unaddressed Challenges in 2,3,4,5 Tetrahydro 2 Methyl Chemistry

Innovations in Asymmetric Synthesis and Stereocontrol for Chiral Derivatives

The creation of chiral molecules with precise three-dimensional arrangements of atoms is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. For derivatives containing the 2,3,4,5-tetrahydro-2-methyl- core, achieving high levels of stereocontrol remains a significant challenge and a vibrant area of research. Future innovations are expected to focus on the development of novel catalytic systems that can deliver high enantioselectivity and diastereoselectivity under mild and sustainable conditions.

Key research thrusts include:

Novel Catalyst Design: The development of more efficient chiral catalysts, including Brønsted acids, and transition-metal complexes with sophisticated ligands, is crucial. nsf.gov For instance, copper-catalyzed cyclizative aminoboration has been successfully employed for the enantioselective synthesis of chiral piperidines and tetrahydroisoquinolines, achieving excellent enantioselectivities (up to 99% ee). nih.gov

Organocatalysis: Organocatalytic cascade reactions represent a powerful tool for constructing complex heterocyclic systems with multiple stereocenters in a single pot. nih.gov Future work will likely involve designing new squaramide or quinine-derived catalysts to improve diastereomeric ratios and broaden the substrate scope. nih.gov

Substrate-Controlled Methods: Exploring the influence of substituents on the stereochemical outcome of reactions is another important avenue. Studies on the cyclization of chiral γ,δ-unsaturated methyl ketones have shown that the steric bulk of substituents can dramatically influence diastereoselectivity, with ratios improving from 60:40 to 93:7 by simply changing a primary alkyl group to a cyclohexyl group. nih.gov This highlights the potential for substrate design to guide stereochemical outcomes.

Table 1: Selected Asymmetric Synthesis Methodologies for Chiral Heterocycles

| Method | Catalyst/Reagent | Target Molecule Class | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Sharpless Asymmetric Dihydroxylation | AD-mix-α or AD-mix-β | Δ²-Thiazolines | Up to 97% | nih.gov |

| Asymmetric Cyclizative Aminoboration | Cu(CH₃CN)₄PF₆ / (S,S)-Ph-BPE | Tetrahydroisoquinolines | 91-99% | nih.gov |

| Asymmetric Transfer Hydrogenation | Transition-metal or Organocatalysts | Tetrahydroisoquinolines | Not specified | mdpi.com |

| Triple Domino Reaction | Quinine-derived squaramide | Tetrahydropyridines | Excellent | nih.gov |

Exploration of Novel Chemical Transformations and Reaction Mechanisms

Expanding the synthetic toolkit for modifying the 2,3,4,5-tetrahydro-2-methyl- scaffold is essential for accessing new chemical space. Research in this area is focused on discovering novel reactions and gaining a fundamental understanding of their underlying mechanisms.

Future explorations are anticipated in:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds offers a more atom-economical approach to modifying molecules. The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a solvent has facilitated ruthenium-catalyzed ortho C–H alkenylation, demonstrating the potential for such transformations on related heterocyclic systems. d-nb.info

Electrophilic Substitution: For aromatic-fused systems, such as 2,3,4,5-tetrahydro-1,5-benzodiazepin-2(1H)-ones, electrophilic aromatic substitution provides a direct method for introducing functional groups onto the benzene (B151609) ring. researchgate.net Further studies are needed to explore a wider range of electrophiles and to control the regioselectivity of these reactions.

A plausible mechanism for the copper-catalyzed cyclizative aminoboration reaction begins with the formation of an active copper-boron species. nih.gov This species undergoes migratory insertion with the alkene (a borocupration process) to generate an alkyl-copper intermediate, which then undergoes a cyclization to form the final C-N bond. nih.gov Detailed mechanistic studies, often aided by computational chemistry, are crucial for optimizing these novel transformations and predicting their outcomes.

Development of Advanced Molecular Probes for Mechanistic Elucidation in Complex Systems

Compounds containing the 2,3,4,5-tetrahydro-2-methyl- framework, particularly N-heterocycles like tetrahydroisoquinolines and benzodiazepines, are considered "privileged scaffolds" in medicinal chemistry. mdpi.comnih.gov This makes them ideal starting points for the design of molecular probes—specialized molecules used to study and understand complex biological and chemical systems.

Challenges and future directions include:

Designing for Selectivity and Potency: A key challenge is to design probes that interact selectively with a single biological target (e.g., a specific receptor or enzyme). The synthesis of a tryptophan-derived 1,4-benzodiazepine (B1214927) with selective binding affinity for cholecystokinin (B1591339) CCK1 receptors is a step in this direction. researchgate.net The development of efficient asymmetric syntheses allows for the creation of libraries of chiral compounds to screen for such selective interactions. nih.gov

Incorporation of Reporter Groups: To be useful, molecular probes often need to be "visible" within a complex system. Future research will involve developing synthetic routes that allow for the straightforward incorporation of reporter groups, such as fluorescent dyes or radioisotopes, onto the tetrahydro-methyl scaffold without disrupting its binding properties.

Bioisosteric Replacement: The development of novel functional groups that can mimic the properties of common chemical motifs is a valuable strategy in probe design. For example, the N–SF5 group has been proposed as a bioisostere for common groups like N-tert-butyl, and methods are being developed to incorporate it into heterocyclic structures to probe its effect on pharmacokinetic properties. acs.org

Broader Applications in Chemical Biology and Material Science Research

The unique properties of compounds featuring the 2,3,4,5-tetrahydro-2-methyl- structure lend themselves to a wide range of applications beyond traditional organic synthesis. Expanding their use in the interdisciplinary fields of chemical biology and material science is a major goal for future research.

Chemical Biology: Many natural products and pharmaceuticals are built upon these heterocyclic cores. mdpi.com

Drug Discovery: Tetrahydroisoquinolines are present in numerous bioactive alkaloids, and benzodiazepines are a well-established class of drugs used as anticonvulsants and anti-anxiety agents. mdpi.comnih.gov Future research will focus on synthesizing novel analogues to discover new therapeutic agents with improved efficacy and fewer side effects.

Natural Product Synthesis: Thiazoline rings are found in various natural products and can act as flavoring agents or pheromones. nih.gov Developing new synthetic routes to these compounds can enable deeper studies of their biological roles. nih.gov

Material Science: The applications of these compounds in material science are growing, particularly in the area of sustainable chemistry.

Green Solvents: 2-Methyltetrahydrofuran (2-MeTHF), which can be derived from renewable biomass sources like corncobs, is increasingly used as a "green" alternative to traditional solvents like tetrahydrofuran (B95107) (THF). researchgate.netwikipedia.org Its lower water miscibility simplifies product separation and solvent recycling. researchgate.net

Energy Storage and Biofuels: 2-MeTHF is used in electrolyte formulations for secondary lithium-ion batteries and is also an approved additive for gasoline, highlighting its potential in energy applications. mdpi.comwikipedia.org

Polymers and Dyes: Research into the polymerization of biomass-derived cyclic ethers like 2-MeTHF could lead to new sustainable materials. Additionally, certain derivatives, such as those of benzodiazepine, have found use as commercial dyes for acrylic fibers. nih.gov

Table 2: Applications in Chemical Biology and Material Science

| Compound Class | Application Area | Specific Use | Reference |

|---|---|---|---|

| Tetrahydroisoquinolines | Chemical Biology | Scaffolds for natural products and pharmaceuticals | mdpi.com |

| Benzodiazepines | Chemical Biology | Anticonvulsant, anti-anxiety, sedative agents | nih.gov |

| Benzodiazepines | Material Science | Dyes for acrylic fibers | nih.gov |

| 2-Methyltetrahydrofuran | Material Science | Green solvent, biofuel additive, battery electrolytes | d-nb.infomdpi.comwikipedia.org |

Q & A

Q. How can synthesis conditions for 2,3,4,5-Tetrahydro-2-methyl- derivatives be optimized for reproducibility?

Methodological Answer: Use factorial design (e.g., 2^k or 3^k models) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between variables (e.g., solvent-catalyst synergy) while minimizing experimental runs . Orthogonal design methods (e.g., Taguchi arrays) are also effective for multi-factor optimization, as demonstrated in chemical engineering studies for reaction yield enhancement .

Q. What analytical techniques are critical for characterizing structural isomers in 2,3,4,5-Tetrahydro-2-methyl- derivatives?

Methodological Answer: Combine NMR (¹H, ¹³C, and 2D COSY) with mass spectrometry (HRMS or GC-MS) to resolve stereochemical ambiguities. For example, NOESY correlations can distinguish axial vs. equatorial substituents in tetrahydro scaffolds. Pair with computational tools like Gaussian for optimizing molecular geometries and predicting NMR shifts .

Q. How do solvent effects influence the stability of 2,3,4,5-Tetrahydro-2-methyl- intermediates?

Methodological Answer: Conduct kinetic studies in aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents to track degradation rates via UV-Vis or HPLC. Use Kamlet-Taft parameters to quantify solvent polarity/polarizability and correlate with reaction outcomes. For instance, high-polarity solvents stabilize zwitterionic intermediates in boronate-containing derivatives .

Advanced Research Questions

Q. How can contradictory data from X-ray crystallography and DFT calculations for 2,3,4,5-Tetrahydro-2-methyl- derivatives be resolved?

Methodological Answer: Perform error analysis on crystallographic data (e.g., R-factor refinement) and validate DFT functionals (e.g., B3LYP vs. M06-2X) against experimental bond lengths/angles. For example, discrepancies in dihedral angles may arise from crystal packing forces not modeled in gas-phase DFT. Hybrid QM/MM simulations can bridge this gap .

Q. What advanced reactor designs improve scalability for 2,3,4,5-Tetrahydro-2-methyl- synthesis?

Methodological Answer: Implement continuous-flow microreactors with inline monitoring (e.g., FTIR or Raman spectroscopy) to control exothermic reactions. Compare residence time distributions (RTDs) in plug-flow vs. stirred-tank reactors to minimize byproducts. Membrane reactors (e.g., zeolite membranes) can also enhance selectivity in multi-step syntheses .

Q. How can AI-driven models predict reaction pathways for novel 2,3,4,5-Tetrahydro-2-methyl- derivatives?

Methodological Answer: Train neural networks on reaction databases (e.g., Reaxys) using SMILES notations to predict feasible intermediates. Integrate with COMSOL Multiphysics for multi-physics simulations (e.g., heat/mass transfer in catalytic systems). For example, reinforcement learning algorithms have optimized reaction conditions for boronate ester formation .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing non-linear kinetics in 2,3,4,5-Tetrahydro-2-methyl- reactions?

Methodological Answer: Apply non-linear regression (e.g., Levenberg-Marquardt algorithm) to fit rate equations to time-resolved data. For autocatalytic systems, use multivariate analysis (PCA or PLS) to deconvolute overlapping variables. Case studies in combustion engineering illustrate similar methods for complex reaction networks .

Q. How should researchers handle outliers in spectroscopic data for 2,3,4,5-Tetrahydro-2-methyl- derivatives?

Methodological Answer: Use robust statistical methods (e.g., Huber regression) to minimize outlier impact. For NMR data, apply principal component analysis (PCA) to distinguish experimental noise from genuine spectral anomalies. Tools like OriginPro or Python’s SciPy library enable automated outlier detection .

Tables for Key Methodologies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.